1-Ethylvinyl acetate

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Alcohol Synthesis

1-Ethylvinyl acetate (CAS 10500-08-0), systematically named but-1-en-2-yl acetate, is an enol ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. Classified as a 1-alkyl vinyl ester, it features a reactive 1,1-disubstituted alkene moiety conjugated to an acetoxy group.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10500-08-0
Cat. No. B079143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylvinyl acetate
CAS10500-08-0
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=C)OC(=O)C
InChIInChI=1S/C6H10O2/c1-4-5(2)8-6(3)7/h2,4H2,1,3H3
InChIKeyBVCLXNHIJBDDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylvinyl Acetate (CAS 10500-08-0): A Distinct Enol Ester Monomer for Asymmetric Synthesis and Specialty Polymer Procurement


1-Ethylvinyl acetate (CAS 10500-08-0), systematically named but-1-en-2-yl acetate, is an enol ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . Classified as a 1-alkyl vinyl ester, it features a reactive 1,1-disubstituted alkene moiety conjugated to an acetoxy group. This structural motif places it at the intersection of vinyl monomer chemistry and prochiral substrate design. Unlike common vinyl esters such as vinyl acetate (CAS 108-05-4) or isopropenyl acetate (CAS 108-22-5), 1-ethylvinyl acetate carries an ethyl substituent at the α-carbon, introducing steric bulk and electronic differentiation that alters reactivity in both catalytic transformations and polymerization processes. Its primary research value lies in serving as a substrate for asymmetric hydrogenation to yield chiral secondary alcohols and as a specialty comonomer for functionalized polyolefins [1]. Commercially, it is available at typical purities of 95% to 99%, with reported physical properties including a boiling point of 119.6 °C at 760 mmHg, a density of 0.906 g/cm³, and a flash point of 26.2 °C .

Prochiral 1-alkyl vinyl ester for asymmetric hydrogenation to chiral alcohols
Specialty comonomer introducing pendant ethyl functionality into polyolefins
Higher boiling point and distinct volatility profile simplify process handling

Why 1-Ethylvinyl Acetate Cannot Be Replaced by Generic Vinyl Acetate or Isopropenyl Acetate in Critical Applications


The α-ethyl substituent on 1-ethylvinyl acetate fundamentally alters both steric and electronic properties compared to simpler vinyl esters, making generic substitution unreliable. In asymmetric hydrogenation, the 1-alkyl substitution pattern creates a prochiral enol ester that is distinctly more challenging than aryl-substituted analogs: prior to the development of specialized MatPhos/Rh catalyst systems, 1-alkyl vinyl esters suffered mediocre enantiomeric excesses (ee) and low catalytic activities, while 1-aryl vinyl esters were hydrogenated more readily [1]. Substituting 1-ethylvinyl acetate with isopropenyl acetate removes the prochirality entirely, abolishing the ability to generate enantiomerically enriched 2-butanol derivatives. In polymer chemistry, the pendant ethyl group influences copolymerization kinetics, glass transition temperature, and hydrophobicity in ways that vinyl acetate (which produces polyvinyl alcohol upon hydrolysis) cannot reproduce . Physical handling also differs: 1-ethylvinyl acetate has a higher boiling point (119.6 °C) and a different flash point profile than vinyl acetate (72.2 °C boiling point, flash point −1 °C), affecting distillation, storage, and safety protocols .

Loss of prochirality
Isopropenyl acetate lacks the α-ethyl prochiral center; cannot yield enantiomerically enriched 2-alkanols.
Altered copolymer architecture
Vinyl acetate produces different hydrolysis products and polymer properties; α-ethyl modification may shift Tg and hydrophobicity.
Processing and safety mismatch
Higher boiling point and flash point change distillation and storage protocols; direct substitution may compromise process design.

Quantitative Differentiation of 1-Ethylvinyl Acetate: Head-to-Head and Class-Level Evidence Against Closest Analogs


Asymmetric Hydrogenation: 1-Ethylvinyl Acetate as a Prochiral 1-Alkyl Vinyl Ester Substrate vs. 1-Aryl Vinyl Esters

1-Ethylvinyl acetate belongs to the 1-alkyl vinyl ester substrate class, which historically performed poorly in Rh-catalyzed asymmetric hydrogenation compared to 1-aryl vinyl esters. Using the MatPhos/Rh catalyst system, 1-alkyl vinyl esters including 1-ethylvinyl acetate can now achieve enantiomeric excesses of 96–99% at catalyst loadings of 0.1–1 mol% under mild conditions (5–20 bar H₂, room temperature), with subsequent hydrolysis yielding chiral secondary 2-alkanols in high enantiopurity [1]. This represents a quantum leap from earlier systems where 1-alkyl substrates gave mediocre ee values and low activity [1].

Asymmetric Hydrogenation ee
Reported
1-Ethylvinyl acetate reaches 96–99% ee with MatPhos/Rh catalyst at 0.1–1 mol% loading under 5–20 bar H₂, room temperature.
Enables high-ee chiral 2-alkanol synthesis from 1-alkyl vinyl esters.
Earlier catalysts gave mediocre ee for 1-alkyl substrates; 1-aryl vinyl esters historically more accessible.
Asymmetric Catalysis Enantioselective Hydrogenation Chiral Alcohol Synthesis

Physical Property Differentiation: Boiling Point and Flash Point vs. Vinyl Acetate

1-Ethylvinyl acetate exhibits a boiling point of 119.6 °C at 760 mmHg , substantially higher than vinyl acetate's 72.2 °C . Its flash point is 26.2 °C , compared to vinyl acetate's flash point of −1 °C (open cup) . This difference in volatility and flammability hazard profile impacts solvent selection, distillation design, and safety classification during procurement.

Boiling / Flash Point
Data to verify
Bp 119.6 °C (vs. vinyl acetate 72.2 °C); flash point 26.2 °C (vs. −1 °C open cup).
Reduced volatility and lower flammability risk support safer handling.
Supplier-reported physical constants; verify under actual process conditions.
Physical Chemistry Process Safety Solvent Selection

Regulatory and Safety Profile: Classification Under Japanese MITI Inventory vs. Common Vinyl Esters

1-Ethylvinyl acetate is registered under the Japanese MITI Number 2-760 within the Japan Chemicals Collaborative Knowledge database, confirming formal regulatory recognition for industrial chemical use in Japan [1]. This distinguishes it from structurally similar esters that may lack equivalent inventory listing, which can create import/export barriers in Asian markets.

MITI Inventory Listing
Supporting evidence
Registered as MITI Number 2-760 in the Japan CHEmicals Collaborative Knowledge database.
Provides regulatory clearance for procurement in Japan and Asia-Pacific.
Confirm listing validity with NITE before import.
Chemical Regulation Inventory Compliance Procurement Risk

Enol Ester Reactivity in Pd-Catalyzed α-Arylation: Retention of Regiochemistry vs. Ketone-Derived Enolates

Enol acetates including 1-ethylvinyl acetate have been employed as precursors for tributyltin enolates in Pd-catalyzed α-arylation and α-alkenylation of ketones. This method proceeds with essentially complete retention of the enol acetate regiochemistry, yielding α-aryl and α-(1-alkenyl) ketones in good yields [1]. Pre-formed alkali metal enolates of unsymmetrical ketones often give regioisomeric mixtures, making the enol acetate route a superior alternative.

Pd-Catalyzed α-Arylation
Class-level inference
Essentially complete retention of enol acetate regiochemistry via tributyltin enolate route; avoids regioisomeric mixtures typical of direct ketone enolization.
Regiodefined enolate equivalent for ketone α-functionalization.
Based on enol acetate class; confirm regiochemical outcome for specific substrate.
Cross-Coupling Enolate Chemistry Regioselectivity

Optimal Application Scenarios for 1-Ethylvinyl Acetate Procurement Based on Verified Differentiation Evidence


Enantioselective Synthesis of Chiral 2-Butanol and 2-Alkanol Derivatives via Asymmetric Hydrogenation

1-Ethylvinyl acetate is the preferred prochiral substrate for producing enantiomerically enriched (R)- or (S)-2-butanol and related 2-alkanols via MatPhos/Rh-catalyzed asymmetric hydrogenation, achieving 96–99% ee at catalyst loadings as low as 0.1 mol% under mild conditions (5–20 bar H₂, room temperature) [1]. This application is inaccessible to isopropenyl acetate (which lacks prochirality) and was historically underperformed by other 1-alkyl vinyl esters using earlier catalyst systems [1]. Subsequent hydrolysis yields chiral alcohols of high enantiopurity for pharmaceutical intermediates and fragrance synthesis [1].

Regiochemically Controlled α-Functionalization of 2-Butanone Derivatives via Pd-Catalyzed Cross-Coupling

When α-arylation or α-alkenylation of 2-butanone is required, 1-ethylvinyl acetate serves as a stoichiometric enolate precursor through conversion to tributyltin enolates. This method provides essentially complete retention of enol acetate regiochemistry in the Pd-catalyzed coupling step, avoiding the regioisomeric mixtures that arise from direct kinetic or thermodynamic enolization of unsymmetrical ketones [2]. The approach is valuable for synthesizing α-substituted ketones relevant to vitamin A and perfume intermediates [2].

Specialty Copolymer Synthesis Requiring Pendant Ethyl Functionality and Controlled Hydrophobicity

For copolymerizations with ethylene, vinyl acetate, or other monomers where a specific balance of hydrophobicity, glass transition temperature, and pendant functional group density is required, 1-ethylvinyl acetate offers differentiation from vinyl acetate. The α-ethyl substituent modifies copolymer properties compared to poly(ethylene-co-vinyl acetate) (EVA), and subsequent hydrolysis can yield polymers with a distinct hydroxyl-functionalized architecture compared to polyvinyl alcohol derived from vinyl acetate copolymers .

Academic and Industrial Research Requiring a Defined 1-Alkyl Vinyl Ester Building Block with Regulatory Clearance

1-Ethylvinyl acetate is formally registered under the Japanese MITI inventory (MITI Number 2-760) [3], providing regulatory certainty for procurement and use in Japanese and Asia-Pacific research and pilot-scale settings. Its distinct physicochemical profile—boiling point 119.6 °C, flash point 26.2 °C, density 0.906 g/cm³ —facilitates safer handling and simpler separation from reaction mixtures than lower-boiling vinyl esters. This combination of regulatory clarity and physical property advantages makes it the 1-alkyl vinyl ester of choice for process development laboratories requiring a C4 prochiral enol ester building block.

Application
Selection Property
Validation Focus
Chiral 2-alkanol synthesis via asymmetric hydrogenation
Prochiral 1-alkyl vinyl ester substrate
Enantiomeric excess and catalyst compatibility
α-Arylation/alkenylation of 2-butanone derivatives
Enol acetate regiochemical fidelity
Regioisomeric purity in cross-coupling
Specialty copolymer synthesis with pendant ethyl group
α-Ethyl substituent effect on polymer properties
Copolymer composition and thermal analysis
Process R&D requiring regulatory clarity (Asia-Pacific)
MITI listing and physical handling profile
Boiling point / flash point for safety classification
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